N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride
Description
N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride is a tertiary amine hydrochloride salt featuring a piperidine core substituted with a methyl group and a 2-methylbenzyl moiety. The compound is synthesized via alkylation of piperidin-4-amine followed by hydrochlorination, as inferred from analogous synthetic routes (e.g., HCl-EA recrystallization in ). Its molecular formula is C₁₄H₂₁ClN₂, with a molecular weight of 253.8 g/mol. The 2-methylbenzyl group contributes to lipophilicity, while the hydrochloride salt enhances water solubility.
Properties
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-5-3-4-6-13(12)11-16(2)14-7-9-15-10-8-14;/h3-6,14-15H,7-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKZITZGVRFYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-21-8 | |
| Record name | 4-Piperidinamine, N-methyl-N-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride typically involves the condensation of N-methylpiperidine with 2-methylbenzyl chloride, followed by the formation of the hydrochloride salt. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques, such as microwave-assisted synthesis or catalytic hydrogenation, to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted piperidine compounds. These products can have diverse applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The table below compares key structural and physicochemical properties of the target compound with similar derivatives:
Key Observations:
Substituent Effects: Chloro vs. Heterocyclic Groups: Thiazole () or tetrahydrofuran () moieties introduce polar interactions, affecting binding affinity in biological targets . Stereochemistry: Compounds like N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine HCl () highlight the role of stereochemistry in pharmacological activity .
Physicochemical Properties :
- Solubility : Hydrochloride salts generally improve aqueous solubility. Oxygen-containing groups (e.g., tetrahydrofuran in ) further enhance this property .
- Purity : Analogous compounds (e.g., N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl) are reported with ≥95% purity, reflecting robust synthetic protocols .
Biological Activity
N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biological pathways, synthesis methods, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C14H23ClN and a molecular weight of approximately 255.80 g/mol. It features a piperidine ring substituted with a methyl group and a 2-methylbenzyl moiety, which contributes to its pharmacological properties. The specific substitution pattern on the piperidine ring distinguishes it from other related compounds, potentially conferring unique biological activities.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Heat Shock Protein Inhibition : The compound has been identified as an inhibitor of heat shock proteins (HSPs), which play critical roles in cellular stress responses and are implicated in cancer therapy. This inhibition suggests potential applications in modulating stress response pathways in various diseases, including cancer.
- Neuropharmacological Effects : Its interactions with neurotransmitter systems indicate that it may have effects relevant to neuropharmacology. This aspect warrants further investigation to fully elucidate its mechanisms of action and potential therapeutic applications.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals significant insights into its biological activity:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| N-Methylpiperidin-4-amine hydrochloride | C13H20ClN | Simple piperidine structure; lacks aromatic substitution |
| N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine | C13H20ClFN | Contains fluorine; potential different receptor interactions |
| N-Methyl-N-(3-methylbenzyl)piperidin-4-amine | C14H23ClN | Similar structure but different aromatic substitution |
The unique substitution pattern of this compound may enhance its pharmacological properties compared to these analogs, particularly in its role as a heat shock protein inhibitor.
Synthesis Methods
Several synthesis methods for this compound have been reported, allowing for production in varying purities and yields. These methods often involve modifications of the piperidine structure to optimize biological activity. For example, the use of alkylation techniques has been noted to enhance the yield and purity of the final product.
Case Studies and Research Findings
- Inhibition of Heat Shock Proteins : A study highlighted the compound's ability to inhibit HSPs, suggesting its potential role in cancer therapy by modulating stress response pathways.
- Neuropharmacological Applications : Investigations into its effects on neurotransmitter systems reveal promising avenues for research into treatments for neurodegenerative diseases.
- Comparative Efficacy : In comparative studies, this compound demonstrated superior activity against certain cancer cell lines when compared to other similar compounds, indicating its potential as a lead compound for further drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive amination or alkylation of piperidine derivatives. For example, alkylation of 4-aminopiperidine with 2-methylbenzyl chloride in the presence of a base (e.g., DIPEA) under anhydrous conditions, followed by methylation using methyl iodide. Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0°C to room temperature), and stoichiometry of reagents to minimize side products like N-oxide derivatives .
- Characterization : Confirm purity via HPLC (≥95%) and structural validation using -NMR (e.g., δ 2.3–3.1 ppm for piperidine protons) and LC-MS (expected [M+H] at m/z 263.2) .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Stability Protocols : Store at 0–6°C in airtight, light-protected containers. Monitor degradation via periodic TLC or LC-MS. Avoid prolonged exposure to high humidity (>60% RH) or acidic/basic conditions, which may hydrolyze the amine or form hydrochloride salt impurities .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar piperidine derivatives?
- Analytical Workflow :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
- Spectroscopy : Compare -NMR shifts for the 2-methylbenzyl group (δ 125–140 ppm for aromatic carbons) and piperidine methyl groups (δ 40–50 ppm) .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of HCl at m/z 35.5) differentiate it from analogs like N-(3-fluorophenyl)piperidin-4-amine hydrochloride .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
- Data Analysis Strategy :
- Assay Variability : Compare radioligand binding assays (e.g., -ligand displacement in HEK293 cells) versus functional assays (e.g., cAMP modulation).
- Structural Insights : Perform molecular docking to identify key interactions (e.g., hydrogen bonding with Ser192 in monoamine oxidase) and validate via site-directed mutagenesis .
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables like buffer pH or membrane preparation methods .
Q. What strategies are effective for studying the metabolic stability of this compound in vitro?
- Experimental Design :
- Liver Microsome Assays : Incubate with NADPH-supplemented human liver microsomes (HLMs) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I metabolites (e.g., hydroxylation at the piperidine ring) and phase II conjugates (e.g., glucuronides) .
- CYP Inhibition Studies : Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?
- Key Parameters :
- Lipophilicity : Adjust logP via substituent modifications (e.g., introducing electron-withdrawing groups on the benzyl ring) to balance blood-brain barrier (BBB) permeability and solubility.
- Efflux Transporters : Assess P-glycoprotein (P-gp) substrate potential using Caco-2 or MDCK-MDR1 cell models. Co-administer P-gp inhibitors (e.g., verapamil) to enhance brain uptake .
- In Vivo Validation : Conduct rodent pharmacokinetic studies with CSF sampling to measure unbound brain concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
